4-Prop-2-ynoxybutanal

Description

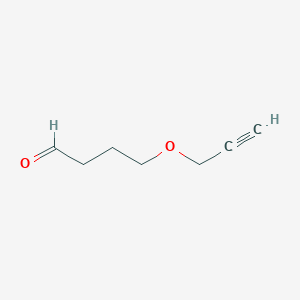

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-ynoxybutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-6-9-7-4-3-5-8/h1,5H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCMDPOLBZCQGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524067-81-0 | |

| Record name | 4-(prop-2-yn-1-yloxy)butanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Prop 2 Ynoxybutanal

Retrosynthetic Analysis of 4-Prop-2-ynoxybutanal

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. nih.gov This process helps in designing a viable synthetic route.

Disconnection Strategies for the Ether Linkage

The most logical disconnection in this compound is the carbon-oxygen bond of the ether linkage. This leads to two primary synthons: a nucleophilic oxygen species derived from a 4-hydroxybutanal equivalent and an electrophilic propargyl species. The corresponding synthetic equivalents would be 4-hydroxybutanal and a propargyl halide (e.g., propargyl bromide) or propargyl alcohol. This disconnection suggests a forward synthesis involving the etherification of a 4-hydroxybutanal precursor.

Approaches for Aldehyde Functional Group Introduction

The aldehyde group in this compound can be introduced at various stages of the synthesis. One approach is to start with a precursor already containing the aldehyde functionality, such as 4-hydroxybutanal. However, the reactivity of the aldehyde group might interfere with subsequent etherification steps, necessitating the use of a protecting group. An alternative is to introduce the aldehyde group in the final step of the synthesis from a more stable precursor, such as a primary alcohol (4-(prop-2-ynyloxy)butan-1-ol), through a controlled oxidation reaction.

Alkylation and Etherification Approaches towards this compound Precursors

The formation of the ether linkage is a critical step in the synthesis of this compound. Two prominent methods for this transformation are the Mitsunobu reaction and base-mediated alkylation.

Mitsunobu-Type Etherification Strategies

The Mitsunobu reaction provides a powerful method for forming ethers from a primary or secondary alcohol and another alcohol, in this case, 4-hydroxybutanal and propargyl alcohol. ucalgary.ca The reaction is typically carried out using triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). ucalgary.ca The alcohol is converted into a good leaving group in situ, which is then displaced by the nucleophile. ucalgary.ca A key advantage of the Mitsunobu reaction is that it often proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the synthesis of the achiral this compound.

Table 1: Key Reagents in Mitsunobu Etherification

| Reagent | Function |

| Triphenylphosphine (PPh3) | Activates the alcohol |

| Diethyl azodicarboxylate (DEAD) | Oxidant |

| 4-Hydroxybutanal | Alcohol substrate |

| Propargyl alcohol | Nucleophile precursor |

It is important to note that the free aldehyde in 4-hydroxybutanal could potentially undergo side reactions under Mitsunobu conditions. Therefore, it is often advantageous to use a protected form of 4-hydroxybutanal, such as a cyclic acetal, and deprotect it after the etherification step.

Base-Mediated Alkylation of Hydroxybutanal Derivatives

A more traditional and widely used method for ether synthesis is the Williamson ether synthesis, which involves the deprotonation of an alcohol to form an alkoxide, followed by its reaction with an alkyl halide. wikipedia.org In the context of synthesizing this compound, this would involve treating a 4-hydroxybutanal derivative with a base to form the corresponding alkoxide, which then undergoes nucleophilic substitution with propargyl bromide. wikipedia.org

The choice of base is crucial to avoid side reactions, such as the deprotonation of the α-carbon to the aldehyde, which could lead to aldol (B89426) condensation. libretexts.org Strong, non-nucleophilic bases like sodium hydride (NaH) are often employed. As with the Mitsunobu reaction, protecting the aldehyde group of the hydroxybutanal derivative is a common strategy to ensure a clean reaction.

Table 2: Common Bases and Solvents for Base-Mediated Alkylation

| Base | Solvent |

| Sodium hydride (NaH) | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) |

| Potassium carbonate (K2CO3) | Acetone, Acetonitrile (B52724) |

| Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) |

Selective Functional Group Transformations for this compound Synthesis

The creation of this compound can be approached through two primary retrosynthetic disconnections: the oxidation of a corresponding alcohol or the partial reduction of a carboxylic acid derivative. Each pathway requires a nuanced approach to avoid unwanted side reactions.

Oxidation of Terminal Alcohols to Aldehydes in 4-Prop-2-ynoxybutanol

A prominent and direct route to this compound involves the selective oxidation of the primary alcohol, 4-(prop-2-yn-1-yloxy)butan-1-ol. sigmaaldrich.com The primary challenge in this transformation is to prevent the over-oxidation of the newly formed aldehyde to a carboxylic acid, while simultaneously ensuring the terminal alkyne remains unreacted. byjus.com

Several modern oxidation methods are well-suited for this purpose, offering mild conditions and high selectivity for the formation of aldehydes from primary alcohols. byjus.comorganic-chemistry.org The use of chromium-based reagents like Pyridinium Chlorochromate (PCC) is a classic method for this conversion. libretexts.org However, due to the toxicity of chromium, alternative methods are often preferred.

Dess-Martin Periodinane (DMP) is a highly effective and mild oxidizing agent for converting primary alcohols to aldehydes with high yields and under less rigorous conditions than PCC. libretexts.orgwikipedia.org Another excellent option is the Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine. This method is known for its high chemoselectivity.

A comparison of common selective oxidizing agents is presented in the table below:

| Oxidizing Agent | Typical Solvent(s) | Reaction Temperature | Key Advantages |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Good selectivity for aldehydes. libretexts.org |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | High yields, mild conditions. libretexts.orgwikipedia.org |

| Swern Oxidation (COCl)₂/DMSO, Et₃N | Dichloromethane (DCM) | -78 °C to Room Temp. | High chemoselectivity, avoids heavy metals. |

| TEMPO-based Oxidations | Dichloromethane (DCM) | Room Temperature | Catalytic, can be used with a co-oxidant. numberanalytics.com |

The selection of the optimal reagent would depend on factors such as substrate compatibility, desired scale, and tolerance for specific byproducts. For a molecule like 4-(prop-2-yn-1-yloxy)butan-1-ol, the mild and non-acidic conditions of a DMP or Swern oxidation would be highly advantageous to preserve the sensitive alkyne functionality.

Partial Reduction Strategies for Carboxylic Acid Derivatives

An alternative synthetic approach involves the partial reduction of a suitable carboxylic acid derivative, such as an ester or an acid chloride, derived from 4-prop-2-ynoxybutanoic acid. This strategy is challenging because aldehydes are typically more reactive to reduction than the starting carboxylic acid derivative, leading to over-reduction to the corresponding alcohol. libretexts.org

The direct reduction of carboxylic acids to aldehydes is a difficult transformation. rsc.org However, the reduction of esters to aldehydes can be achieved with a high degree of selectivity using specific sterically hindered hydride reagents at low temperatures. acs.org Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this purpose. libretexts.org The reaction is typically performed at -78 °C to trap the tetrahedral intermediate, which upon aqueous workup, hydrolyzes to the desired aldehyde.

Another effective method is the Fukuyama reduction, which involves the conversion of the carboxylic acid to a thioester, followed by reduction with a palladium catalyst and a silane. organic-chemistry.org This method exhibits excellent functional group tolerance. organic-chemistry.org

The table below summarizes key partial reduction methods:

| Starting Material | Reagent(s) | Typical Conditions | Key Features |

| Ester | Diisobutylaluminium hydride (DIBAL-H) | Toluene or Hexane, -78 °C | Prevents over-reduction to the alcohol. libretexts.org |

| Acid Chloride | Lithium tri-tert-butoxyaluminum hydride | Tetrahydrofuran (THF), -78 °C | Milder than LiAlH₄, selective for acid chlorides. libretexts.org |

| Thioester | Pd/C, Et₃SiH (Fukuyama Reduction) | Tetrahydrofuran (THF) or Acetone, Room Temp. | Excellent functional group tolerance. organic-chemistry.org |

For the synthesis of this compound, one could envision the esterification of 4-prop-2-ynoxybutanoic acid followed by a carefully controlled reduction with DIBAL-H.

Chemo- and Regioselectivity Considerations in this compound Synthesis

The presence of both an aldehyde and a terminal alkyne in this compound necessitates careful consideration of chemoselectivity in any subsequent reactions. numberanalytics.comnumberanalytics.com The aldehyde group is susceptible to nucleophilic attack and oxidation, while the terminal alkyne can undergo addition reactions, deprotonation at the sp-hybridized carbon, and coupling reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. masterorganicchemistry.com For example, in a reduction reaction, a mild reducing agent like sodium borohydride (B1222165) would selectively reduce the aldehyde in the presence of the alkyne. Conversely, catalytic hydrogenation with a poisoned catalyst like Lindlar's catalyst could selectively reduce the alkyne to an alkene while leaving the aldehyde untouched. numberanalytics.com

Regioselectivity , which concerns the site of bond formation, is particularly relevant for addition reactions to the alkyne. For instance, the hydration of the terminal alkyne could potentially yield a methyl ketone (Markovnikov addition) or the desired aldehyde (anti-Markovnikov addition). acs.org While this is a potential side reaction during synthesis, it also highlights the different reactivity sites within the molecule.

In the context of synthesizing this compound, the primary chemo- and regioselectivity challenges lie in the synthetic steps themselves. During the oxidation of 4-(prop-2-yn-1-yloxy)butan-1-ol, the oxidant must be chemoselective for the primary alcohol over the alkyne. Similarly, during the partial reduction of a 4-prop-2-ynoxybutanoic acid derivative, the reducing agent must selectively react with the carboxylic acid derivative without affecting the alkyne. The methods discussed in the preceding sections are chosen precisely for their ability to overcome these selectivity challenges.

Chemical Reactivity and Transformation Studies of 4 Prop 2 Ynoxybutanal

Investigations into Aldehyde Reactivity of 4-Prop-2-ynoxybutanal

The aldehyde group is a versatile functional group known for its susceptibility to nucleophilic attack and its ability to participate in a variety of condensation, oxidation, and reduction reactions. ksu.edu.salibretexts.org

Nucleophilic Addition Reactions: Mechanistic Studies

Nucleophilic addition to the carbonyl group is the most characteristic reaction of aldehydes. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. ksu.edu.salibretexts.orgjove.com Strong nucleophiles can attack the carbonyl carbon directly, while weaker nucleophiles often require acid catalysis to enhance the electrophilicity of the carbonyl carbon. jove.com

While specific mechanistic studies on this compound are not extensively documented in the literature, its reactivity is expected to follow these general principles. For instance, the reaction with Grignard reagents or organolithium compounds would lead to the formation of secondary alcohols. ksu.edu.sa Similarly, the addition of cyanide ion would yield a cyanohydrin. britannica.com The presence of the ether linkage is unlikely to significantly alter the fundamental mechanism of nucleophilic addition to the aldehyde.

A documented reaction of this compound involves its condensation with benzyl (B1604629) (R)-(2-oxooxazolidin-3-yl)carbamate to form the corresponding oxazolidinone derivative. This reaction proceeds via nucleophilic addition of the carbamate (B1207046) to the aldehyde, followed by cyclization.

| Reactant 1 | Reactant 2 | Product | Yield |

| This compound | Benzyl (R)-(2-oxooxazolidin-3-yl)carbamate | Benzyl (R)-(2-oxo-4-(2-(prop-2-yn-1-yloxy)ethyl)oxazolidin-3-yl)carbamate | 96% |

| Data from a study on the chemoselective cleavage of oxazolidinone hydrazides. pw.live |

Condensation Reactions with this compound: Exploring Stereocontrol

Aldol (B89426) and related condensation reactions are powerful C-C bond-forming reactions. organic-chemistry.orglibretexts.org The stereochemical outcome of these reactions is of significant interest in asymmetric synthesis. organic-chemistry.orgresearchgate.netubc.caacs.org For aldehydes with enolizable protons, self-condensation can occur. However, in crossed-aldol reactions, careful control of reaction conditions is necessary to achieve selectivity. organic-chemistry.org

Specific studies on the stereocontrol of condensation reactions involving this compound are limited. However, insights can be drawn from analogous structures. For example, the Biginelli reaction, a multicomponent condensation, has been successfully performed with 4-(prop-2-yn-1-yloxy)benzaldehyde, an aromatic analogue. ksu.edu.sa This reaction involves the condensation of the aldehyde, urea, and a β-ketoester to form a dihydropyrimidinone. ksu.edu.sa The stereoselectivity in such reactions can often be influenced by the use of chiral catalysts or auxiliaries. organic-chemistry.org

Oxidation and Reduction Pathways of the Aldehyde Moiety

Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents, including potassium permanganate (B83412) (KMnO4), chromium trioxide (CrO3), and Tollens' reagent. pw.livenumberanalytics.comchemguide.co.uk Conversely, they can be reduced to primary alcohols using reducing agents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4), or through catalytic hydrogenation. britannica.comnumberanalytics.comscience-revision.co.uk

While specific experimental data for the oxidation and reduction of this compound is not available, the expected products can be predicted based on the general reactivity of aldehydes. The alkyne and ether functionalities are generally stable to the milder reagents used for aldehyde transformations.

| Reaction Type | Reagent | Expected Product of this compound |

| Oxidation | Tollens' Reagent (Ag(NH3)2+) | 4-Prop-2-ynoxybutanoic acid |

| Oxidation | Potassium Dichromate (K2Cr2O7) | 4-Prop-2-ynoxybutanoic acid |

| Reduction | Sodium Borohydride (NaBH4) | 4-Prop-2-ynoxybutan-1-ol |

| Reduction | Lithium Aluminum Hydride (LiAlH4) | 4-Prop-2-ynoxybutan-1-ol |

| This table presents the expected products based on general principles of aldehyde reactivity. britannica.comnumberanalytics.comchemguide.co.ukscience-revision.co.uk |

Alkyne Reactivity of this compound: Click Chemistry and Beyond

The terminal alkyne group in this compound opens up another avenue of chemical transformations, most notably the "click" reactions, as well as hydration and hydrohalogenation. organic-chemistry.orgorganicchemistrytutor.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgCurrent time information in Bangalore, IN.ed.ac.ukrsc.org The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with an azide (B81097) in a stepwise manner. rsc.orgnih.gov This reaction is known for its wide substrate scope and tolerance of various functional groups, including aldehydes.

While no specific examples of CuAAC reactions with this compound are reported, its terminal alkyne is expected to readily participate in such transformations. The reaction of a similar molecule, 4-(prop-2-yn-1-yloxy)benzaldehyde, with various azides in the presence of a copper catalyst has been documented to proceed smoothly, affording the corresponding triazole-functionalized aldehydes. This suggests that the aldehyde moiety in this compound would be compatible with CuAAC conditions.

Hydration and Hydrohalogenation of the Alkyne Moiety

The terminal alkyne of this compound can undergo hydration and hydrohalogenation reactions. The hydration of terminal alkynes, typically catalyzed by mercury salts in aqueous acid, follows Markovnikov's rule to produce a methyl ketone via an enol intermediate. chemistrysteps.combyjus.commasterorganicchemistry.com Anti-Markovnikov hydration to yield an aldehyde can be achieved through hydroboration-oxidation. masterorganicchemistry.comyoutube.com

Hydrohalogenation of terminal alkynes with one equivalent of a hydrogen halide (HX) also follows Markovnikov's rule, yielding a vinyl halide. youtube.com With two equivalents of HX, a geminal dihalide is formed. youtube.com

| Reaction Type | Reagent(s) | Expected Product of this compound |

| Hydration (Markovnikov) | H2SO4, H2O, HgSO4 | 4-(2-oxopropoxy)butanal |

| Hydration (Anti-Markovnikov) | 1. BH3, THF; 2. H2O2, NaOH | 4-(2-oxoethoxy)butanal |

| Hydrohalogenation (1 eq.) | HBr | 4-(2-bromoprop-1-en-1-yloxy)butanal |

| Hydrohalogenation (2 eq.) | HBr | 4-(2,2-dibromopropoxy)butanal |

| This table illustrates the expected products from the reaction of the alkyne moiety based on established reactivity patterns. chemistrysteps.commasterorganicchemistry.comyoutube.com |

Alkyne Metathesis and Polymerization Potential of this compound

Alkyne metathesis, a powerful reaction for the formation of new carbon-carbon triple bonds, presents significant potential for the transformation of this compound. wikipedia.orgd-nb.info This process, catalyzed by transition metal complexes, typically involves the redistribution of alkylidyne units between two alkyne molecules. wikipedia.org For a molecule like this compound, this can lead to either acyclic diyne metathesis (ADMET) polymerization or ring-closing alkyne metathesis (RCAM), depending on the reaction conditions and the catalyst employed.

ADMET polymerization of this compound would be expected to yield a polyester-like polymer with pendant aldehyde functionalities along the polymer chain. This reaction is typically driven by the removal of a small volatile alkyne, such as acetylene, which is formed from the self-metathesis of the terminal alkyne. d-nb.info The aldehyde group, while potentially reactive, can be compatible with certain alkyne metathesis catalysts, particularly robust systems like those based on molybdenum or tungsten alkylidynes. acs.orgnih.gov

The success of such a polymerization would be highly dependent on the choice of catalyst. While early catalyst systems required harsh conditions, modern catalysts, such as Schrock-type molybdenum and tungsten alkylidynes, exhibit high activity and functional group tolerance. d-nb.infouwindsor.ca Rhenium-based catalysts have also been developed that are air-stable and can promote alkyne metathesis at room temperature. rsc.org

Alternatively, under dilute conditions, this compound could potentially undergo intramolecular cyclization via RCAM, although the formation of a seven-membered ring would be entropically less favored than intermolecular polymerization. d-nb.info

Table 1: Potential Alkyne Metathesis Products of this compound

| Reaction Type | Catalyst Type | Expected Product(s) | Key Conditions |

| ADMET Polymerization | Molybdenum or Tungsten Alkylidyne | Poly(this compound) | High concentration, removal of volatile alkyne |

| Ring-Closing Alkyne Metathesis (RCAM) | Schrock Catalyst | 2H-oxepine-7-carbaldehyde | Dilute conditions |

Intramolecular Cyclization and Rearrangement Pathways Involving this compound

The co-existence of the aldehyde and alkyne functionalities within the same molecule opens up a rich landscape of possible intramolecular cyclization and rearrangement reactions. These transformations are often catalyzed by transition metals or Lewis acids and can lead to the formation of diverse heterocyclic frameworks. nih.govnih.gov

Investigating Cascade Reactions with Concurrent Aldehyde and Alkyne Reactivity

A particularly intriguing possibility with this compound is the initiation of cascade reactions where both the aldehyde and alkyne groups participate in a concerted or sequential manner. For instance, an intramolecular carbonyl-alkyne metathesis could be envisioned. This type of reaction, often catalyzed by metals like iron, gold, or facilitated by iodine, involves an oxygen atom transfer from the carbonyl group to the alkyne, leading to the formation of a new C=C bond and a carbonyl group. nih.govmdpi.comchemrxiv.org In the case of this compound, this could potentially lead to a cyclic enone.

Gold-catalyzed reactions are well-known to activate alkynes towards nucleophilic attack, and could initiate a cascade. organic-chemistry.orgrsc.org For example, the interaction of a gold catalyst with the alkyne in this compound could render it susceptible to intramolecular attack by the aldehyde oxygen, potentially leading to a cyclized intermediate that could undergo further transformation.

Another potential cascade could involve an initial reaction at the aldehyde, for example, forming an enolate under basic conditions, which could then undergo an intramolecular attack on the alkyne. The specific pathway and final product would be highly dependent on the reaction conditions and the nature of the catalyst or reagents used.

Probing Conformationally Driven Reactivity in this compound

The flexible ether linkage in this compound allows the molecule to adopt various conformations, some of which may be more favorable for intramolecular reactions. The relative positioning of the aldehyde and alkyne groups in the transition state will be a critical factor in determining the feasibility and outcome of any cyclization or rearrangement.

For example, in a potential intramolecular hydroalkoxylation/cyclization, the molecule would need to adopt a conformation that brings the aldehyde's carbonyl oxygen in proximity to the alkyne's triple bond. Computational studies on similar systems can help to predict the most stable conformations and the energy barriers for different reaction pathways.

The formation of macrocycles from ω-alkynals has been demonstrated, suggesting that with the right catalyst and conditions, even larger ring systems can be formed. nih.govacs.org The conformational flexibility of the four-carbon spacer in this compound would play a crucial role in the efficiency of such a macrocyclization.

Rearrangement reactions, such as the Meyer-Schuster or Rupe rearrangement, are typically observed for propargyl alcohols. While this compound is not a propargyl alcohol, acid-catalyzed conditions could potentially lead to hydration of the alkyne followed by rearrangement, though this is less likely to be a primary intramolecular pathway without prior transformation of the aldehyde. More complex rearrangements, like the mdpi.comresearchgate.net-phospha-Brook rearrangement, have been studied in related systems, highlighting the diverse possibilities for atomic migration in appropriately functionalized molecules. mdpi.com

Stability and Degradation Pathways of this compound under Various Conditions

The stability of this compound is dictated by the reactivity of its two functional groups. The aldehyde group is susceptible to oxidation to a carboxylic acid, particularly in the presence of air or other oxidizing agents. It can also undergo self-condensation (aldol reaction) under basic conditions or polymerization under acidic conditions.

The terminal alkyne is generally stable but can be deprotonated by strong bases to form an acetylide. This acetylide could then participate in various nucleophilic addition reactions. Under strongly acidic conditions, the alkyne may undergo hydration to form a methyl ketone.

The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The combination of these functionalities suggests that this compound is likely to be sensitive to both strong acids and bases, as well as oxidizing and reducing conditions.

Table 2: Predicted Stability of this compound under Different Conditions

| Condition | Potential Degradation Pathway(s) |

| Acidic (e.g., HCl, H₂SO₄) | - Aldehyde polymerization- Alkyne hydration to a methyl ketone- Ether cleavage (harsh conditions) |

| Basic (e.g., NaOH, t-BuOK) | - Aldol condensation of the aldehyde- Alkyne deprotonation to form an acetylide |

| Oxidative (e.g., KMnO₄, O₂) | - Oxidation of the aldehyde to a carboxylic acid- Oxidative cleavage of the alkyne |

| Reductive (e.g., NaBH₄, H₂/Pd) | - Reduction of the aldehyde to an alcohol- Reduction of the alkyne to an alkene or alkane |

| Thermal | - Potential for intramolecular cyclization or decomposition at high temperatures |

It is important to note that the specific degradation products would depend on the exact conditions employed, including temperature, concentration, and the specific reagents used. For long-term storage, it would be advisable to keep this compound under an inert atmosphere, at low temperatures, and protected from light, acids, and bases.

Mechanistic Investigations and Reaction Pathway Elucidation for 4 Prop 2 Ynoxybutanal Derivatives

Application of Kinetic Isotope Effects (KIE) to 4-Prop-2-ynoxybutanal Transformations

No studies concerning the application of kinetic isotope effects to understand the reaction mechanisms of this compound have been found. Such studies would typically involve the isotopic labeling of the butanal backbone or the propargyl group to probe bond-breaking and bond-forming steps in the transition state of its reactions. Without experimental or computational data, no analysis can be offered.

Transition State Analysis of Key Reactions involving this compound

A transition state analysis for reactions of this compound is not available in the current body of scientific literature. This type of analysis, often employing computational chemistry, is crucial for determining the energy barriers and geometries of transition states, thereby elucidating reaction mechanisms and predicting reactivity.

Role of Catalysis in Directing Selectivity in this compound Reactions

There is no published research on the catalytic transformations of this compound. Investigations into how different catalysts—such as acids, bases, or transition metals—might influence the chemo-, regio-, and stereoselectivity of reactions involving the aldehyde and alkyne functionalities are currently absent from the scientific record.

Solvent Effects on the Reactivity and Selectivity of this compound

Information regarding the influence of solvent properties (e.g., polarity, proticity) on the kinetics and thermodynamics of reactions involving this compound is not available. Such studies are fundamental to understanding and optimizing reaction conditions.

Theoretical and Computational Studies of 4 Prop 2 Ynoxybutanal

Quantum Chemical Characterization of 4-Prop-2-ynoxybutanal Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic nature of a molecule. These methods can predict molecular geometries, energies, and the distribution of electrons, which in turn dictate the molecule's reactivity.

Density Functional Theory (DFT) Calculations on Geometries and Energies

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries and energies. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to find the optimized molecular geometry corresponding to the lowest energy state. nih.gov

Such calculations would reveal key bond lengths, bond angles, and dihedral angles. For instance, the C≡C triple bond of the propargyl group would be expected to have a bond length of approximately 1.20 Å, while the C=O double bond of the aldehyde would be around 1.21 Å. The C-O-C bond angle of the ether linkage would be predicted to be around 112-118 degrees, reflecting the sp3 hybridization of the oxygen atom. researchgate.net

The total electronic energy and thermodynamic properties such as enthalpy and Gibbs free energy can also be computed. These values are crucial for determining the molecule's stability and for calculating the energetics of potential reactions. nih.gov

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Optimized Structure of this compound

| Parameter | Atom(s) | Predicted Value |

| Bond Length | C≡C (alkyne) | ~1.20 Å |

| Bond Length | C=O (aldehyde) | ~1.21 Å |

| Bond Length | C-H (alkyne) | ~1.06 Å |

| Bond Length | C-H (aldehyde) | ~1.10 Å |

| Bond Angle | C-O-C (ether) | ~115° |

| Dihedral Angle | C-O-C-C | Varies with conformer |

Note: These are illustrative values based on typical DFT calculations for similar functional groups.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, namely the oxygen atom of the ether and the π-system of the C≡C triple bond. The LUMO, on the other hand, would likely be centered on the electrophilic carbonyl carbon of the aldehyde group, as the C=O bond has a significant π* antibonding orbital. researchgate.netnih.gov

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. In reactions, the molecule can act as a nucleophile by donating electrons from its HOMO or as an electrophile by accepting electrons into its LUMO. For instance, in a nucleophilic addition to the aldehyde, the nucleophile's HOMO would interact with the LUMO of this compound. unizin.org Conversely, in a reaction where the alkyne acts as a nucleophile, its HOMO would be involved. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) | Likely Localization |

| HOMO | ~ -9.5 eV | Ether Oxygen, Alkyne π-bond |

| LUMO | ~ -0.8 eV | Aldehyde C=O π* orbital |

| HOMO-LUMO Gap | ~ 8.7 eV | - |

Note: These values are hypothetical and serve to illustrate the principles of FMO analysis. Actual values would depend on the level of theory and solvent model used. nih.gov

Reaction Mechanism Prediction and Energy Landscape Mapping for this compound Transformations

Computational chemistry allows for the detailed mapping of reaction pathways, providing insights into the mechanisms of chemical transformations.

Computational Elucidation of Transition States and Intermediates

By modeling a reaction at the quantum mechanical level, it is possible to identify and characterize the structures of transition states (TS) and intermediates. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. nih.gov

For this compound, a key reaction would be the nucleophilic addition to the aldehyde carbonyl. masterorganicchemistry.com Computational studies could model the approach of a nucleophile (e.g., a Grignard reagent or a cyanide ion) to the carbonyl carbon. The calculation would locate the transition state for this addition, which would feature a partially formed bond between the nucleophile and the carbonyl carbon and a partially broken C=O π-bond. The resulting tetrahedral alkoxide would be an intermediate in this reaction. unizin.org Similarly, reactions involving the alkyne, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC), could be modeled to elucidate the mechanism, including the structures of copper-acetylide intermediates and the transition state for the cyclization. acs.org

Reaction Path Optimization for this compound Derivatization

Reaction path optimization, often using methods like the Intrinsic Reaction Coordinate (IRC), allows for the tracing of a reaction pathway from the transition state to the reactants and products. This confirms that a located transition state indeed connects the desired species. By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a potential energy surface for the reaction can be constructed.

For the derivatization of this compound, one could computationally compare different reaction pathways. For example, in the presence of a reagent that could react with either the aldehyde or the alkyne, computational modeling could predict the selectivity by comparing the activation barriers for the competing pathways. A lower activation energy would indicate the kinetically favored product. For instance, the Claisen rearrangement of related propargyl ethers has been computationally studied to understand competing reaction cascades. nsf.govacs.org Similar approaches could predict the feasibility of intramolecular reactions of this compound.

Conformational Analysis of this compound

The flexibility of the butyl ether chain in this compound means that the molecule can exist in multiple conformations. These different spatial arrangements of atoms can have different energies and may influence the molecule's reactivity and physical properties.

A conformational analysis would involve systematically rotating the single bonds in the molecule, particularly the C-C and C-O bonds of the ether linkage, and calculating the energy of each resulting conformer. This can be done using molecular mechanics or, for higher accuracy, quantum mechanical methods like DFT. The goal is to identify the global minimum energy conformer and other low-energy conformers that may be present in significant populations at room temperature. umanitoba.ca

The results of a conformational search would be a potential energy surface as a function of the rotated dihedral angles. The most stable conformers would likely be those that minimize steric hindrance and optimize any stabilizing intramolecular interactions, such as weak hydrogen bonds. The conformational flexibility of ether side chains is known to influence the properties of molecules. rsc.org For this compound, the relative orientation of the aldehyde and alkyne groups will be determined by the preferred conformations of the ether chain. This relative positioning could be critical for potential intramolecular reactions. Studies on similar flexible ether molecules have shown that a large number of conformers can exist with small energy differences. umanitoba.ca

Table 3: Hypothetical Relative Energies of Low-Energy Conformers of this compound

| Conformer | Dihedral Angle 1 (O-C-C-C) | Dihedral Angle 2 (C-O-C-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~180° (anti) | ~180° (anti) | 0.00 |

| 2 | ~60° (gauche) | ~180° (anti) | +0.8 |

| 3 | ~180° (anti) | ~60° (gauche) | +1.2 |

| 4 | ~60° (gauche) | ~60° (gauche) | +2.5 |

Note: The dihedral angles and energies are illustrative and represent a simplified model of the conformational landscape.

Molecular Dynamics Simulations to Explore Dynamics of this compound Systems

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, atomistic view of molecular behavior, revealing information about conformational dynamics, intermolecular interactions, and thermodynamic properties that are often inaccessible through experimental techniques alone. nih.govtandfonline.com A hypothetical MD simulation of this compound would provide significant insights into its behavior in various environments.

The simulation of a this compound system would begin with the definition of a detailed molecular model. This involves selecting an appropriate force field, which is a set of parameters and mathematical functions that describe the potential energy of the system. schrodinger.com For a small organic molecule like this compound, force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom), GAFF (General Amber Force Field), or CGenFF (CHARMM General Force Field) would be suitable choices, as they are specifically parameterized for organic and drug-like molecules. nih.goviaanalysis.comwikipedia.org The accuracy of the simulation is highly dependent on the quality of the force field parameters used to describe the bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic forces) of the molecule. nih.gov Special attention would be given to the parameters for the linear alkyne group, as these can present unique challenges in simulations. diva-portal.orgaip.org

Once the force field is chosen, a simulation box is created. To study the molecule in a realistic environment, it would be solvated, typically by immersing it in a pre-equilibrated box of solvent molecules, such as water or a relevant organic solvent. rsc.org The choice of solvent would depend on the specific properties being investigated. For instance, water would be used to study its behavior in an aqueous environment, relevant to many biological and chemical processes. The system would then be neutralized by adding counter-ions if necessary, followed by energy minimization to remove any steric clashes or unfavorable geometries. Finally, the system undergoes an equilibration phase, usually consisting of simulations in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, to bring it to the desired temperature and pressure.

With the equilibrated system, a production MD simulation is run for a duration sufficient to capture the dynamic events of interest, typically ranging from nanoseconds to microseconds. nih.gov Analysis of the resulting trajectory would reveal detailed information about the dynamics of this compound.

Conformational Dynamics: The flexible butoxy chain of this compound can adopt various conformations. By analyzing the trajectory of the dihedral angles along this chain, one could determine the most stable conformers and the energy barriers between them. tandfonline.comacs.org This provides a picture of the molecule's conformational landscape.

Hypothetical Conformational Population of this compound in Water

| Dihedral Angle (C1-C2-C3-C4) | Conformation | Population (%) | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| ~180° | anti | 65 | 0.00 |

| ~+60° | gauche (+) | 17 | 0.85 |

| ~-60° | gauche (-) | 18 | 0.82 |

This table illustrates the kind of data that would be generated, showing the likely preference for the extended 'anti' conformation.

Solvation and Intermolecular Interactions: The simulation would elucidate how this compound interacts with its environment. The aldehyde oxygen atom is a hydrogen bond acceptor, and its interaction with protic solvents like water can be quantified by analyzing the number and lifetime of hydrogen bonds. nih.govmdpi.com The ether oxygen also contributes to the molecule's polarity and solvation. aip.orgacs.org The alkyne group, while generally nonpolar, can participate in weaker C-H···π interactions and influences the local solvent structure. tandfonline.comuzh.ch

Hypothetical Hydrogen Bond Analysis of this compound in Water

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Average Number of H-Bonds | Average Lifetime (ps) |

|---|---|---|---|

| Water | Aldehyde Oxygen | 1.8 | 2.5 |

| Water | Ether Oxygen | 0.9 | 1.8 |

This interactive table presents hypothetical data on the hydrogen bonding characteristics, indicating the aldehyde oxygen is a more significant site for interaction than the ether oxygen.

Structural Fluctuations: The root-mean-square deviation (RMSD) of the molecule over time would indicate the stability of its conformation, while the root-mean-square fluctuation (RMSF) of individual atoms or functional groups would highlight the most flexible regions of the molecule. nih.gov It would be expected that the terminal propargyl group and the aldehyde group would exhibit higher fluctuations compared to the more constrained atoms within the ether linkage.

Hypothetical RMSF of this compound Functional Groups

| Functional Group | Average RMSF (Å) |

|---|---|

| Aldehyde (-CHO) | 0.95 |

| Butoxy Chain (-O-C4H8-) | 0.60 |

| Propargyl Group (-CH2-C≡CH) | 1.20 |

This table provides a hypothetical view of the molecule's flexibility, suggesting the terminal alkyne is the most mobile part.

Advanced Analytical Methodologies for Research on 4 Prop 2 Ynoxybutanal

High-Resolution Mass Spectrometry for Elucidating Reaction Products of 4-Prop-2-ynoxybutanal

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of this compound reaction products. By providing highly accurate mass measurements, HRMS allows for the confident assignment of molecular formulas to novel compounds. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to generate ions from reaction mixtures, which are then analyzed by high-resolution mass analyzers like time-of-flight (TOF) or Orbitrap instruments.

In a typical workflow, a reaction involving this compound is quenched, and a sample of the crude mixture is introduced into the mass spectrometer. The resulting mass spectrum will display peaks corresponding to the protonated molecules ([M+H]⁺) or other adducts of the starting materials, intermediates, and products. The high mass accuracy of the measurement allows for the differentiation between species with very similar nominal masses. For instance, in a hypothetical reaction where this compound is reacted with a nitrogen-containing nucleophile, HRMS can distinguish between the desired product and potential oxygen-containing byproducts.

Table 1: Illustrative HRMS Data for a Hypothetical Reaction of this compound

| Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Elemental Formula | Plausible Structure |

| 127.0754 | 127.0759 | -3.9 | C₇H₁₁O₂⁺ | Protonated this compound |

| 184.1128 | 184.1130 | -1.1 | C₁₀H₁₄N₂O₂⁺ | Product of reaction with a diamine |

| 143.0863 | 143.0865 | -1.4 | C₈H₁₁O₃⁺ | Oxidized byproduct |

This table presents hypothetical data for illustrative purposes.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of this compound Derivatives

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of this compound derivatives in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for establishing connectivity and stereochemistry. youtube.com

COSY, HSQC, HMBC Applications

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds (²JHH and ³JHH). youtube.com For a derivative of this compound, COSY would be used to trace the proton-proton connectivities within the butyl chain and to confirm the integrity of the propargyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms with their attached protons (¹JCH). youtube.com This is crucial for assigning the ¹³C signals based on the more readily interpretable ¹H NMR spectrum. For example, the aldehydic proton signal would show a correlation to the aldehydic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). youtube.com This experiment is vital for connecting different fragments of a molecule. In a derivative of this compound, HMBC would be used to confirm the connectivity between the propargyl group and the butoxy chain through the ether linkage, and to establish the relative positions of substituents on a modified derivative.

Table 2: Representative 2D NMR Correlations for a Hypothetical this compound Derivative

| Proton (¹H) | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| Aldehyde CH | Butyl CH₂ | Aldehyde C=O | Ether CH₂, Butyl C |

| Propargyl CH | - | Propargyl CH | Propargyl C≡, Ether CH₂ |

| Ether OCH₂ | Butyl CH₂ | Ether OCH₂ | Propargyl CH, Butyl C |

This table presents hypothetical data for illustrative purposes.

Advanced Pulse Sequences for Stereochemical Assignment

For derivatives of this compound that are chiral, advanced NMR pulse sequences can be employed to determine the relative or absolute stereochemistry.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. youtube.com This information is invaluable for determining the stereochemical arrangement of substituents in cyclic or conformationally restricted derivatives.

Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs): In cases where enantiomers are present, the use of CDAs or CSAs can lead to the formation of diastereomeric species that are distinguishable by NMR, allowing for the determination of enantiomeric excess.

Vibrational Spectroscopy (FT-IR, Raman) for Probing Functional Group Changes in this compound Reactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.net These techniques are particularly useful for monitoring the progress of reactions involving this compound by observing the appearance or disappearance of characteristic vibrational bands. sci-hub.st

FT-IR Spectroscopy: This technique is sensitive to polar bonds and is excellent for detecting changes in the carbonyl (C=O) and ether (C-O) stretching frequencies. surfacesciencewestern.com For example, the reduction of the aldehyde in this compound to an alcohol would be readily observed by the disappearance of the strong C=O stretch around 1720 cm⁻¹ and the appearance of a broad O-H stretch around 3300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar, symmetric bonds. eag.com It is therefore an excellent tool for probing the alkyne (C≡C) bond in this compound and its derivatives. spectroscopyonline.com A reaction at the alkyne terminus, such as a Sonogashira coupling, would result in a shift or disappearance of the C≡C stretching frequency.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Alkyne C-H | Stretch | ~3300 (sharp) | ~3300 (weak) |

| Alkyne C≡C | Stretch | ~2120 (weak) | ~2120 (strong) |

| Aldehyde C=O | Stretch | ~1720 (strong) | ~1720 (medium) |

| Ether C-O | Stretch | ~1100 (strong) | ~1100 (weak) |

This table presents generally accepted wavenumber ranges for the indicated functional groups.

X-ray Crystallography for Solid-State Structural Elucidation of Crystalline this compound Intermediates or Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org If a reaction intermediate or a final derivative of this compound can be obtained as a single crystal of suitable quality, X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and stereochemistry. nih.govebi.ac.uk

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. ebi.ac.uk This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined. nih.gov This technique is particularly powerful for confirming the structure of complex molecules where NMR data may be ambiguous, or for studying intermolecular interactions in the crystalline state. For example, the crystal structure of a derivative could reveal details about hydrogen bonding or π-stacking interactions. nih.gov

Chromatographic Techniques for Separation and Purity Assessment of this compound and its Reaction Mixtures

Chromatography is a fundamental technique for the separation and purification of compounds from a mixture, as well as for assessing the purity of a substance. khanacademy.org Various chromatographic methods are applicable to the study of this compound and its reaction products. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. khanacademy.org

Column Chromatography: This is a preparative technique used to separate and purify larger quantities of the desired product from a reaction mixture. nih.gov The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase (solvent system) is guided by the polarity of the compounds to be separated.

Gas Chromatography (GC): For volatile and thermally stable derivatives of this compound, GC can be used for both qualitative and quantitative analysis. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for separating and identifying components of a complex mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique that can be used for both analytical and preparative purposes. nih.gov It is suitable for a wide range of compounds, including those that are not volatile or are thermally labile. Different HPLC columns (e.g., normal-phase, reverse-phase) can be used depending on the polarity of the analytes. Purity assessment is often performed using HPLC with a UV or diode-array detector. edqm.eu

Table 4: Common Chromatographic Methods for this compound Research

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| TLC | Silica gel | Hexane/Ethyl Acetate mixtures | Reaction monitoring, solvent screening |

| Column Chromatography | Silica gel | Gradient of Hexane/Ethyl Acetate | Product purification |

| GC | Phenyl-methylpolysiloxane | Helium | Analysis of volatile derivatives |

| HPLC (Reverse-Phase) | C18-silica | Acetonitrile (B52724)/Water mixtures | Purity assessment, quantitative analysis |

This table provides illustrative examples of chromatographic conditions.

Strategic Applications in Chemical Synthesis and Materials Science Research

4-Prop-2-ynoxybutanal as a Versatile Synthon in Organic Synthesis

In the realm of organic chemistry, a synthon is a conceptual unit within a molecule that represents a potential starting material for its synthesis. wikipedia.org The dual reactivity of this compound, featuring a nucleophilic target in the aldehyde and an electrophilic/cycloaddition-reactive alkyne, makes it a highly valuable synthon for the construction of complex molecular frameworks.

Building Block for Complex Architectures

The aldehyde group in this compound can readily participate in a variety of carbon-carbon bond-forming reactions. These include aldol (B89426) condensations, Wittig reactions, and Grignard additions, allowing for the extension of the carbon chain and the introduction of diverse functional groups. Simultaneously, the terminal alkyne moiety provides a reactive handle for reactions such as Sonogashira coupling, click chemistry, and hydrofunctionalization, enabling the introduction of aromatic, heterocyclic, or other functionalized groups.

This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecule, making this compound a theoretical cornerstone for the synthesis of intricate natural products, pharmaceuticals, and other complex organic molecules. For instance, the aldehyde could be transformed into a chiral alcohol, setting a stereocenter, followed by the modification of the alkyne to build a polycyclic system.

Table 1: Potential Reactions for Building Complex Architectures

| Functional Group | Reaction Type | Potential Transformation |

| Aldehyde | Aldol Condensation | Formation of β-hydroxy aldehydes or α,β-unsaturated aldehydes |

| Aldehyde | Wittig Reaction | Conversion to alkenes with various substituents |

| Aldehyde | Grignard Reaction | Formation of secondary alcohols |

| Alkyne | Sonogashira Coupling | Coupling with aryl or vinyl halides to form substituted alkynes |

| Alkyne | Click Chemistry (CuAAC) | Formation of 1,2,3-triazoles |

| Alkyne | Hydroamination | Introduction of amine functionalities |

Precursor for Bioorthogonal Ligation Reactions

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org The terminal alkyne in this compound makes it an ideal precursor for engaging in bioorthogonal ligation reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.comoregonstate.edu

By functionalizing a biomolecule (e.g., a protein, glycan, or nucleic acid) with an azide (B81097) group, this compound can be used to "click" onto it, introducing a reactive aldehyde handle. This aldehyde can then be further modified with probes for imaging, affinity purification, or drug delivery. This two-step labeling strategy offers a high degree of specificity and efficiency. wikipedia.orgnih.gov

Integration of this compound into Polymer and Material Design Research

The unique chemical handles of this compound also lend themselves to the synthesis and modification of polymers and advanced materials. routledge.comlidsen.comscirp.orgcoppin.edu The alkyne group can be polymerized through various mechanisms, including transition-metal catalysis, to create polymers with pendant aldehyde functionalities along the backbone. These aldehyde groups can then be used for post-polymerization modification, allowing for the tuning of the material's properties.

For example, the aldehyde groups could be used to crosslink the polymer chains, enhancing their mechanical strength and thermal stability. bibliotekanauki.pl Alternatively, they could be used to attach specific molecules, such as fluorescent dyes for sensing applications or bioactive molecules for biomedical devices. scirp.org

Table 2: Potential Applications in Polymer and Materials Science

| Application Area | Method of Integration | Potential Outcome |

| Functional Polymers | Polymerization of the alkyne | Polymer with pendant aldehyde groups for further functionalization |

| Surface Modification | Grafting onto surfaces via the alkyne or aldehyde | Creation of surfaces with tailored properties (e.g., hydrophilicity, biocompatibility) |

| Hydrogel Formation | Crosslinking through the aldehyde groups | Development of smart hydrogels for drug delivery or tissue engineering |

| Nanomaterial Functionalization | Attachment to nanoparticles | Creation of hybrid materials with enhanced properties lidsen.com |

Development of Novel Reagents or Catalysts derived from this compound

The structure of this compound also suggests its potential as a starting material for the synthesis of novel reagents or catalysts. The aldehyde could be converted into a variety of functional groups, such as an amine via reductive amination or a carboxylic acid via oxidation. These groups, in conjunction with the alkyne, could be used to synthesize unique ligands for metal catalysts.

For instance, the molecule could be elaborated into a bidentate ligand where one coordination site is derived from the butoxy chain and the other from a group attached to the alkyne. Such ligands could find applications in asymmetric catalysis or in the development of catalysts with novel reactivity. nih.gov The synthesis of specialized molecules like 2-thiohydantoin (B1682308) derivatives, known for their use as catalysts and in resin production, could also be envisioned starting from a synthon like this compound. bibliotekanauki.pl

Conclusion and Future Research Perspectives for 4 Prop 2 Ynoxybutanal

Summary of Key Research Findings and Methodological Advances

Direct research findings on 4-Prop-2-ynoxybutanal are scarce. However, significant methodological advances in the synthesis of its constituent functional groups—the propargyl ether and the aldehyde—allow for a hypothetical yet robust synthetic strategy. The most plausible approach for the synthesis of this compound would be the Williamson ether synthesis. byjus.commasterorganicchemistry.comwikipedia.orglibretexts.org This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.

In a potential synthetic route, 4-hydroxybutanal would be treated with a base to form the corresponding alkoxide. This intermediate would then react with propargyl bromide to yield the target molecule, this compound. The reaction would likely be carried out in an appropriate aprotic solvent.

Table 1: Proposed Synthesis of this compound via Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-hydroxybutanal | Propargyl bromide | Sodium hydride (NaH) | Tetrahydrofuran (B95107) (THF) | This compound |

This proposed synthesis leverages the extensive body of research on the Williamson ether synthesis, which has been successfully employed for the preparation of a wide array of ethers, including various propargyl ethers. scientificlabs.co.uksigmaaldrich.commdpi.comnih.gov The choice of a strong, non-nucleophilic base like sodium hydride is crucial to ensure complete deprotonation of the alcohol without competing side reactions.

Unresolved Challenges and Open Questions in this compound Chemistry

The chemistry of this compound is likely to be characterized by the interplay of its two reactive functional groups. This bifunctionality, while offering synthetic versatility, also presents a number of unresolved challenges and open questions.

A primary challenge lies in the selective transformation of one functional group in the presence of the other. For instance, reactions targeting the aldehyde must be compatible with the terminal alkyne, and vice versa. The acidic nature of the terminal alkyne's proton could lead to undesired side reactions under basic conditions intended for the aldehyde. Conversely, acidic conditions used in some aldehyde transformations could potentially lead to hydration of the alkyne. wikipedia.orgjove.commasterorganicchemistry.commsu.edu

The stability of this compound itself is another open question. Aldehydes are prone to oxidation and polymerization, and the presence of the ether linkage could influence its stability. The potential for intramolecular reactions between the aldehyde and the alkyne under certain conditions also needs to be considered.

Table 2: Potential Competing Reactivities in this compound

| Functional Group | Desired Reaction | Potential Side Reaction |

| Aldehyde | Nucleophilic addition | Enolization and subsequent reactions under basic conditions |

| Terminal Alkyne | Deprotonation and subsequent coupling | Hydration to form a methyl ketone under acidic conditions |

| Both | Selective transformation | Intramolecular cyclization or polymerization |

Addressing these challenges will require careful selection of reaction conditions and potentially the use of protecting groups to temporarily mask one of the functional groups while the other is being modified. pnas.org The development of chemoselective methods for the transformation of this compound will be a key area of research.

Future Directions for Fundamental and Applied Research involving this compound

The bifunctional nature of this compound opens up numerous avenues for both fundamental and applied research. Its structure makes it a valuable building block for the synthesis of more complex molecules in medicinal chemistry, materials science, and chemical biology.

Fundamental Research:

Exploration of Intramolecular Reactions: The proximity of the aldehyde and alkyne functionalities could be exploited to synthesize novel heterocyclic compounds through intramolecular cyclization reactions.

Development of Chemoselective Transformations: A systematic study of the reactivity of this compound would lead to the development of new selective methods for the independent modification of the aldehyde and alkyne groups.

Coordination Chemistry: The terminal alkyne can act as a ligand for transition metals, opening up possibilities for the synthesis of novel organometallic complexes with potential catalytic applications.

Applied Research:

Medicinal Chemistry: The propargyl group is a key feature in many biologically active compounds. This compound could serve as a versatile scaffold for the synthesis of new therapeutic agents. The alkyne can be readily modified using "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of molecular fragments. nih.govnih.gov The aldehyde can be used as a handle for the introduction of other pharmacophores.

Materials Science: The terminal alkyne allows for the incorporation of this compound into polymers and other materials via polymerization or click-based grafting. This could lead to the development of new materials with tailored properties.

Bioconjugation: The alkyne functionality makes this compound a suitable candidate for bioconjugation reactions. It could be used to label biomolecules, such as proteins and nucleic acids, for imaging and diagnostic applications. nih.gov

The aldehyde-alkyne-amine (A³) coupling reaction is another powerful tool where this compound could be a key component, allowing for the rapid assembly of complex molecular architectures. acs.orgnih.gov The future of research on this compound will likely focus on harnessing its dual reactivity to create novel and functional molecules.

Q & A

Basic: What experimental design principles should guide the synthesis of 4-Prop-2-ynoxybutanal to ensure reproducibility?

Methodological Answer:

Synthesis protocols must prioritize controlled variables (e.g., temperature, solvent polarity, catalyst loading) and employ iterative optimization. Use fractional factorial designs to identify critical parameters affecting yield and purity. For example, systematically vary reaction time and stoichiometry while monitoring intermediates via TLC or inline spectroscopy. Purification steps should include column chromatography with solvent gradients tailored to the compound’s polarity, followed by crystallization in inert atmospheres to prevent oxidation. Document all procedural deviations rigorously to enable troubleshooting .

Advanced: How can hydrogen bonding networks in this compound crystals be analyzed to predict supramolecular behavior?

Methodological Answer:

Apply graph set analysis (GSA) to categorize hydrogen-bonding motifs (e.g., rings, chains) using crystallographic data. Use SHELXL (for refinement) and OLEX2 (for visualization) to generate interaction maps . Compare observed patterns with Etter’s rules to identify deviations, which may indicate steric or electronic perturbations from the propargyl ether group. Pair this with DFT calculations to quantify interaction energies and predict stability of polymorphs .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and how should conflicting data be addressed?

Methodological Answer:

- NMR: Assign and peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the aldehyde and propargyl groups.

- IR: Confirm C≡C (2100–2260 cm) and aldehyde (~2820, 2720 cm) stretches.

- MS: Use high-resolution ESI-MS to distinguish molecular ion clusters from fragmentation artifacts.

If contradictions arise (e.g., aldehyde proton mismatch between NMR and IR), cross-validate with alternative methods like X-ray crystallography or reactivity assays .

Advanced: How can discrepancies between computational reactivity models and experimental results for this compound be resolved?

Methodological Answer:

Reconcile contradictions by:

Re-examining computational parameters (e.g., solvent models, basis sets) to ensure alignment with experimental conditions.

Conducting kinetic isotope effect (KIE) studies to validate proposed mechanisms.

Performing in situ monitoring (e.g., Raman spectroscopy) to detect transient intermediates.

Comparing results with analogous compounds (e.g., 4-phenyl-2-butenal) to isolate electronic effects of the propargyl group .

Basic: What steps ensure robust stability testing of this compound under varying conditions?

Methodological Answer:

Design a matrix testing:

- Temperature: 25°C, 40°C, and 60°C under inert atmosphere.

- pH: Expose to buffered solutions (pH 3–10) to assess hydrolysis susceptibility.

- Light: UV/vis exposure to probe photodegradation.

Use HPLC with a calibrated standard to quantify degradation products. Statistical tools (e.g., ANOVA) can identify significant stability trends .

Advanced: What crystallographic strategies address twinning or poor diffraction in this compound crystals?

Methodological Answer:

For twinned

- Use SHELXL’s TWIN/BASF commands to refine twin laws and scale factors .

- Employ OLEX2’s twin refinement interface for real-time visualization .

For weak diffraction: - Optimize cryoprotection (e.g., glycerol concentrations) to reduce ice formation.

- Test synchrotron radiation for enhanced resolution.

- Apply SHELXD for ab initio phasing if molecular replacement fails .

Basic: How should a research question on this compound’s reaction mechanisms be formulated to ensure academic rigor?

Methodological Answer:

Frame questions using the PICO framework:

- Population: this compound and derivatives.

- Intervention: Specific reaction conditions (e.g., nucleophilic addition).

- Comparison: Benchmarked against non-propargyl analogs.

- Outcome: Mechanistic insights (e.g., rate constants, stereoselectivity).

Example: “How does the propargyl ether moiety influence the nucleophilic addition kinetics of this compound compared to 4-methoxybutanal?” .

Advanced: What methodologies enable mapping of intermolecular interactions in this compound derivatives for materials science applications?

Methodological Answer:

Combine:

- X-ray crystallography: Resolve packing motifs and quantify interaction distances.

- Hirshfeld surface analysis: Visualize contact contributions (e.g., H-bonding vs. van der Waals).

- Thermal analysis (DSC/TGA): Correlate interaction strength with melting/decomposition points.

Use graph set analysis to classify motifs (e.g., rings) and predict co-crystal formation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.